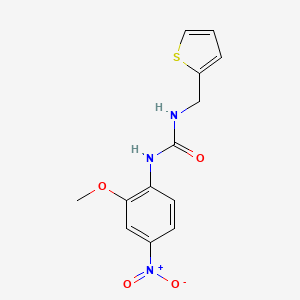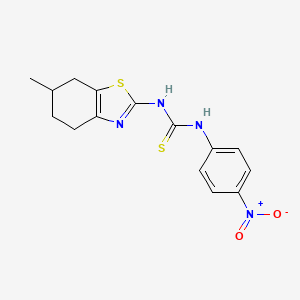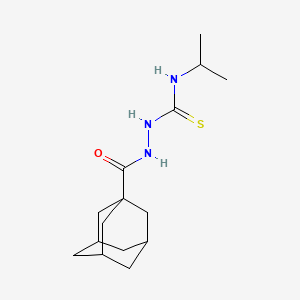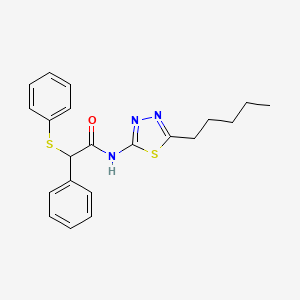![molecular formula C23H29NO3 B4114868 4-[3-(4-isopropoxyphenyl)-3-(4-methylphenyl)propanoyl]morpholine](/img/structure/B4114868.png)
4-[3-(4-isopropoxyphenyl)-3-(4-methylphenyl)propanoyl]morpholine
Descripción general
Descripción
4-[3-(4-isopropoxyphenyl)-3-(4-methylphenyl)propanoyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-isopropoxyphenyl)-3-(4-methylphenyl)propanoyl]morpholine is not fully understood. However, it is believed to act as a modulator of certain receptors in the central nervous system. It may also have an inhibitory effect on the activity of certain enzymes.
Biochemical and Physiological Effects:
4-[3-(4-isopropoxyphenyl)-3-(4-methylphenyl)propanoyl]morpholine has been shown to have various biochemical and physiological effects. It has been reported to have an analgesic effect in animal models of pain. It has also been shown to have an anti-inflammatory effect in animal models of inflammation. In addition, it has been shown to have an anti-tumor effect in certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[3-(4-isopropoxyphenyl)-3-(4-methylphenyl)propanoyl]morpholine in lab experiments is its relatively low toxicity. It can be used at relatively high concentrations without causing significant harm to cells or tissues. However, one of the limitations of using this compound is its limited solubility in water. This can make it difficult to prepare solutions of the desired concentration for use in experiments.
Direcciones Futuras
There are several future directions for research on 4-[3-(4-isopropoxyphenyl)-3-(4-methylphenyl)propanoyl]morpholine. One direction is to study its potential as a lead compound for the design and synthesis of new drugs with improved therapeutic efficacy. Another direction is to study its mechanism of action in more detail, with the aim of identifying new targets for drug development. In addition, further studies are needed to investigate its potential applications in other areas of scientific research, such as neuroscience and immunology.
In conclusion, 4-[3-(4-isopropoxyphenyl)-3-(4-methylphenyl)propanoyl]morpholine is a chemical compound with significant potential for scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanisms of action.
Aplicaciones Científicas De Investigación
4-[3-(4-isopropoxyphenyl)-3-(4-methylphenyl)propanoyl]morpholine has potential applications in various fields of scientific research. In medicinal chemistry, it can be used as a lead compound for the design and synthesis of new drugs with improved therapeutic efficacy. In pharmacology, it can be used to study the mechanism of action of drugs that target specific receptors. In biochemistry, it can be used to study the structure and function of proteins and enzymes.
Propiedades
IUPAC Name |
3-(4-methylphenyl)-1-morpholin-4-yl-3-(4-propan-2-yloxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-17(2)27-21-10-8-20(9-11-21)22(19-6-4-18(3)5-7-19)16-23(25)24-12-14-26-15-13-24/h4-11,17,22H,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZUEQAYORYICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)N2CCOCC2)C3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-1-(morpholin-4-yl)-3-[4-(propan-2-yloxy)phenyl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4114797.png)
![N-{4-[(dibutylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide](/img/structure/B4114804.png)

![methyl 4-[6,7-dimethyl-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4114814.png)

![ethyl 3-acetyl-1-(4-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B4114818.png)


![N-[3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4114834.png)

![1-[3-(2-fluorophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4114844.png)
![ethyl 4-({[(3-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4114852.png)
![2-(2-methoxyethyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4114855.png)
![5-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B4114865.png)